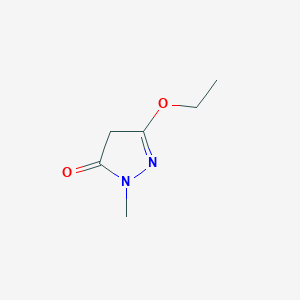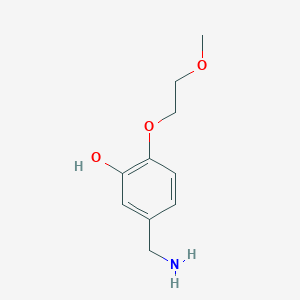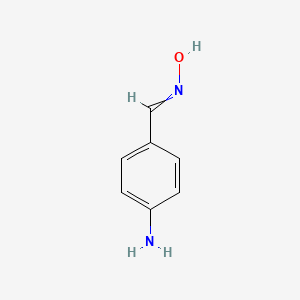
Benzaldehyde, 4-amino-, oxime
Overview
Description
Benzaldehyde, 4-amino-, oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group -C=N-OH this compound is derived from p-aminobenzaldehyde, which is an aromatic aldehyde with an amino group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzaldehyde, 4-amino-, oxime can be synthesized through several methods. One common method involves the reaction of p-aminobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of p-aminobenzaldehyde oxime may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-amino-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitroso compounds.
Reduction: Reduction of the oxime group can yield amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Benzaldehyde, 4-amino-, oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-aminobenzaldehyde oxime involves its interaction with various molecular targets. For instance, in biological systems, it may interact with enzymes, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
p-Nitrobenzaldehyde oxime: Similar structure but with a nitro group instead of an amino group.
p-Hydroxybenzaldehyde oxime: Contains a hydroxyl group at the para position.
p-Methoxybenzaldehyde oxime: Features a methoxy group at the para position.
Uniqueness
Benzaldehyde, 4-amino-, oxime is unique due to the presence of the amino group, which imparts different chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
3419-18-9 |
|---|---|
Molecular Formula |
C7H8N2O |
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-[(4-aminophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H,8H2 |
InChI Key |
YNTVUIMHMDCDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
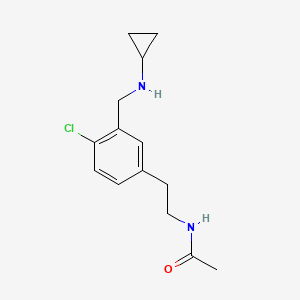
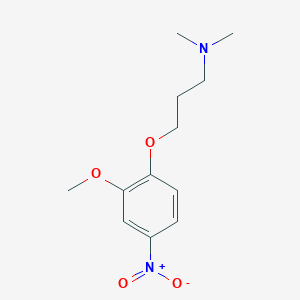
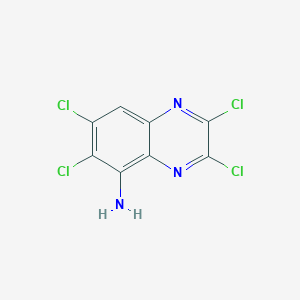
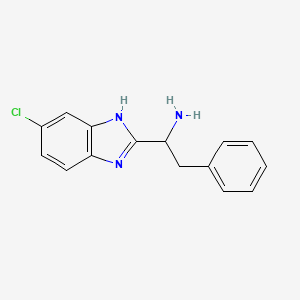
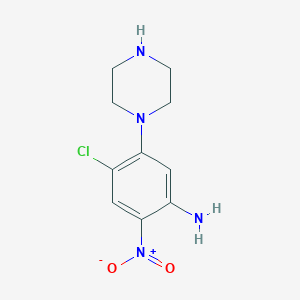
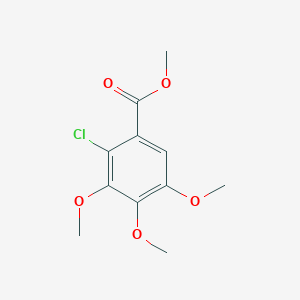
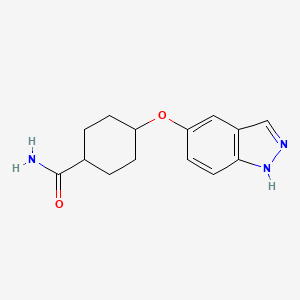
![N-(4-fluorophenyl)-3-[(4-pyrrolidin-1-ylpiperidin-1-yl)carbonyl]benzenesulfonamide](/img/structure/B8289447.png)
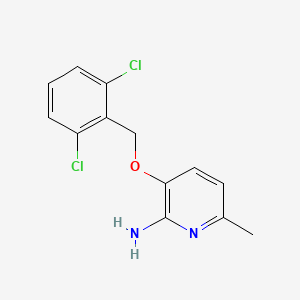
![[6-(2-Nitro-phenyl)-imidazo[2,1-b]thiazol-2-yl]-methanol](/img/structure/B8289461.png)
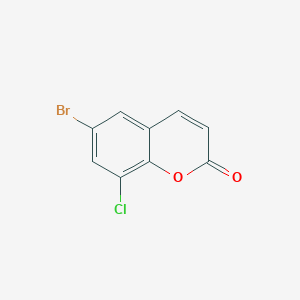
![(3-Phenylcyclopenta[b]pyran-2-yl)acetonitrile](/img/structure/B8289480.png)
